

Chemical Identity and Structure of Yuanhuacine

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Compound of Interest

Compound Name: Yuanhuacine

Cat. No.: B8209631

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Yuanhuacine is a complex daphnane-type diterpene ester.^{[1][2][3]} Its intricate molecular architecture is fundamental to its biological activity.

Molecular Structure:

The chemical structure of **Yuanhuacine** is characterized by a polycyclic framework.

Chemical Properties:

Property	Value	Reference(s)
Molecular Formula	C ₃₇ H ₄₄ O ₁₀	[4][5]
IUPAC Name	[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.0 ^{1,11} .0 ^{2,6} .0 ^{8,10} .0 ^{12,16}]nonadec-3-en-17-yl] benzoate	[5]
Molar Mass	648.7 g/mol	[4][5]
CAS Number	60195-70-2	[5]
Synonyms	Gnidilatidin, Odoracin, Yuanhuacin A[5][6]	
Physical Description	Solid	
Solubility	Insoluble in aqueous media[1]	
Storage Temperature	2-8°C[7]	

Experimental Protocols

Yuanhuacine has been the subject of numerous studies to elucidate its biological mechanisms, particularly its anti-cancer properties.

Isolation and Structural Elucidation

Source: **Yuanhuacine** is isolated from the dried flower buds of *Daphne genkwa* Sieb. et Zucc. [1]

Methodology:

- Extraction: The dried plant material is subjected to solvent extraction.

- Purification: The crude extract is purified using a combination of chromatographic techniques.
- Structure Determination: The structure of the isolated compound is elucidated using a combination of spectroscopic methods, including UV, IR, Mass Spectrometry, and various NMR techniques (^1H NMR, ^{13}C NMR, HSQC, and HMBC).[3]

In Vitro Anti-Cancer Activity Assays

Cell Proliferation Assay:

- Objective: To determine the cytotoxic effects of **Yuanhuacine** on cancer cell lines.
- Protocol:
 - Cancer cell lines (e.g., non-small cell lung cancer lines H1993, H358, H460, Calu-1, H1299, and A549) are seeded in 96-well plates.[6]
 - After cell attachment, they are treated with a range of **Yuanhuacine** concentrations (e.g., 0-100 μM) for specified durations (e.g., 24-72 hours).[6]
 - Cell viability is assessed using a colorimetric assay (e.g., MTT).
 - The half-maximal inhibitory concentration (IC_{50}) is calculated from the dose-response curves.[6]

Cell Cycle Analysis:

- Objective: To investigate the effect of **Yuanhuacine** on cell cycle progression.
- Protocol:
 - Cancer cells (e.g., T24T and HCT116) are treated with **Yuanhuacine** (e.g., 2 μM) for a specific time (e.g., 12 hours).[6]
 - Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

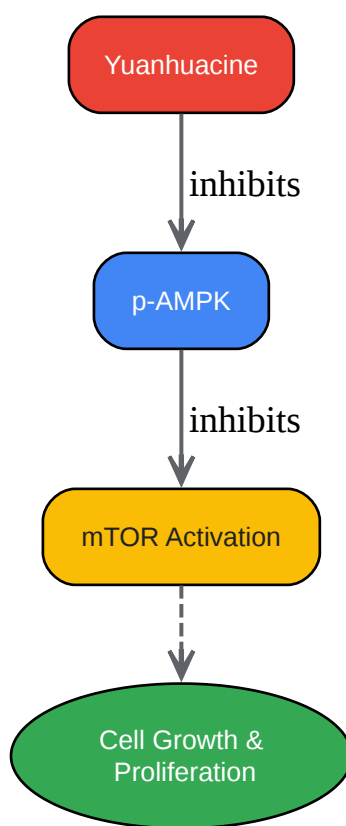
- The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). **Yuanhuacine** has been shown to induce G2/M phase arrest.[6]

Core Signaling Pathways

Yuanhuacine exerts its anti-tumor effects by modulating several critical signaling pathways.

AMPK/mTOR Signaling Pathway

Yuanhuacine has been shown to regulate the AMPK/mTOR pathway in non-small cell lung cancer cells.[7] It inhibits the phosphorylation of AMPK, which in turn downregulates the activation of mTOR, a key regulator of cell growth and proliferation.[6]

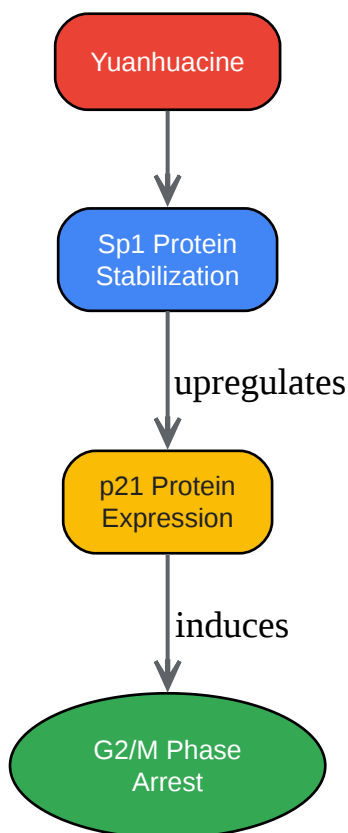


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Caption: **Yuanhuacine**'s inhibition of the AMPK/mTOR pathway.

p21 Upregulation and Cell Cycle Arrest

Yuanhuacine induces G2/M cell cycle arrest by upregulating the expression of the p21 protein. [7] This upregulation is mediated through the stabilization of the Sp1 protein in a p53-independent manner.[6]

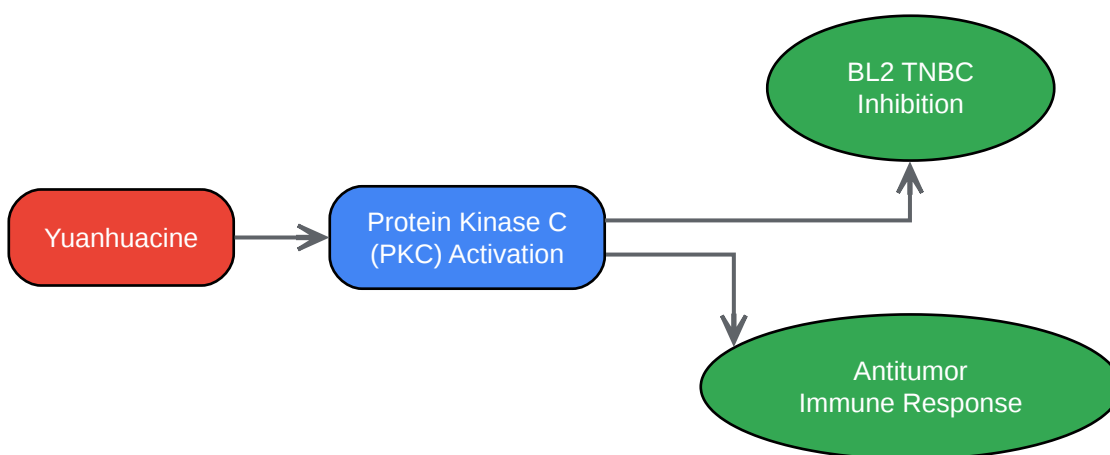


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Caption: p21-mediated cell cycle arrest by **Yuanhuacine**.

Protein Kinase C (PKC) Activation

The mechanism of action for **Yuanhuacine**'s selective inhibition of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) and its immunomodulatory effects are dependent on the activation of Protein Kinase C (PKC).[8]



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